6-tert-butyl-3-propan-2-yl-[1,2]oxazolo[5,4-d]pyrimidine
CAS No.: 67239-26-3
Cat. No.: VC18462874
Molecular Formula: C12H17N3O
Molecular Weight: 219.28 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 67239-26-3 |
|---|---|
| Molecular Formula | C12H17N3O |
| Molecular Weight | 219.28 g/mol |
| IUPAC Name | 6-tert-butyl-3-propan-2-yl-[1,2]oxazolo[5,4-d]pyrimidine |
| Standard InChI | InChI=1S/C12H17N3O/c1-7(2)9-8-6-13-11(12(3,4)5)14-10(8)16-15-9/h6-7H,1-5H3 |
| Standard InChI Key | RDDMWSDWKDYTNW-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)C1=NOC2=NC(=NC=C12)C(C)(C)C |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition and Nomenclature
6-tert-Butyl-3-propan-2-yl- oxazolo[5,4-d]pyrimidine belongs to the oxazolo[5,4-d]pyrimidine family, a class of nitrogen-oxygen heterocycles. Its IUPAC name derives from the oxazole ring fused at positions 5 and 4 of the pyrimidine moiety. Key substituents include a tert-butyl group at position 6 and an isopropyl (propan-2-yl) group at position 3 . The molecular formula is C₁₂H₁₇N₃O, with a molecular weight of 219.283 g/mol and a calculated exact mass of 219.13700 g/mol .
Table 1: Key Molecular Descriptors
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₇N₃O |
| Molecular Weight | 219.283 g/mol |
| Exact Mass | 219.13700 g/mol |
| PSA (Polar Surface Area) | 51.81 Ų |
| LogP (Partition Coefficient) | 3.04 |
Structural Analysis and Conformation
X-ray crystallography of related oxazolo[5,4-d]pyrimidines reveals planarity in the fused bicyclic system, with dihedral angles between the oxazole and pyrimidine rings typically below 1°, indicating strong conjugation . The tert-butyl group at position 6 introduces steric bulk, potentially influencing binding interactions in biological systems. Computational models suggest that the isopropyl substituent at position 3 adopts a staggered conformation, minimizing steric clashes .
Synthesis and Reaction Pathways
Synthetic Strategies
Two primary routes dominate the synthesis of oxazolo[5,4-d]pyrimidines:
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Pyrimidine Ring Cyclization: Building the pyrimidine ring onto a preformed oxazole derivative.
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Oxazole Ring Cyclization: Constructing the oxazole moiety on a functionalized pyrimidine .
For 6-tert-butyl-3-propan-2-yl-[1, oxazolo[5,4-d]pyrimidine, the former approach is preferred. A representative pathway involves:
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Condensation of 5-amino-2-(5-amino-3-methylisoxazol-4-yl)-oxazole-4-carbonitrile (1) with triethyl orthoformate to form an imidate intermediate (2).
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Ring closure using isopropylamine, introducing the propan-2-yl group .
Table 2: Key Synthetic Intermediates
| Intermediate | Role in Synthesis | Yield (%) |
|---|---|---|
| 1 | Oxazole-carbonitrile precursor | 65–70 |
| 2 | Imidate for cyclization | 45–50 |
Challenges and Optimizations
Yields for final products in such syntheses are often low (9–22%) due to competing decomposition pathways, particularly with bulky amines like tert-butylamine . Solvent choice (e.g., N-methylpyrrolidone vs. ethanol) significantly impacts reaction efficiency, with polar aprotic solvents favoring intermediate stability .
Physicochemical and Spectral Properties
Spectroscopic Characterization
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NMR: <sup>1</sup>H NMR spectra of analogous compounds show distinct signals for tert-butyl (δ 1.35 ppm, singlet) and isopropyl groups (δ 1.25 ppm, doublet; δ 4.10 ppm, septet) .
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MS: Electron ionization mass spectra exhibit a molecular ion peak at m/z 219, with fragmentation patterns dominated by loss of isopropyl (42 Da) and tert-butyl (57 Da) groups .
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IR: Stretching vibrations at 1650–1700 cm⁻¹ (C=N) and 3100–3150 cm⁻¹ (aromatic C-H) confirm the heterocyclic structure .
Thermodynamic Stability
Density functional theory (DFT) calculations on related systems indicate that the oxazolo[5,4-d]pyrimidine core is thermodynamically favored over isomeric forms by 8–12 kcal/mol, attributed to conjugation between the oxazole’s oxygen lone pairs and the pyrimidine’s π-system .
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